1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Overview
Description
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a fluorinated organic compound with the molecular formula C7H4F12O3S. It is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Scientific Research Applications
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a protecting group for alcohols.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the reaction of 1,1,1-Trifluoro-2-propanol with a sulfonyl fluoride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction produce sulfonic acids and alcohols, respectively .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorinated moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound used as a solvent and intermediate in organic synthesis.
1,1,1-Trifluoroacetone: Another fluorinated compound with applications in chemical synthesis and as a building block for pharmaceuticals.
1,1,1-Trifluoropropane-2-ol: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate stands out due to its unique combination of a trifluoropropyl group and a nonafluorobutane sulfonate group. This dual fluorination imparts exceptional thermal stability, chemical resistance, and specific reactivity, making it valuable in specialized applications .
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F12O3S/c1-2(3(8,9)10)22-23(20,21)7(18,19)5(13,14)4(11,12)6(15,16)17/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIBENCKBXFJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895758 | |
Record name | 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118334-94-4 | |
Record name | 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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